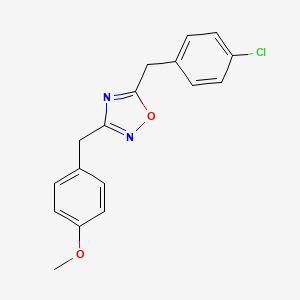
2-(4-chlorophenoxy)-N-(2,6-diethylphenyl)-2-methylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chlorophenoxy)-N-(2,6-diethylphenyl)-2-methylpropanamide, also known as A-836,339, is a synthetic compound that belongs to the class of drugs known as cannabinoid receptor agonists. It was first synthesized in the early 2000s by a team of researchers at Abbott Laboratories and has since been the subject of numerous scientific studies.
Mécanisme D'action
2-(4-chlorophenoxy)-N-(2,6-diethylphenyl)-2-methylpropanamide acts as a selective agonist for the cannabinoid receptor CB2, which is primarily expressed in immune cells and has been implicated in the regulation of inflammation and immune function. By activating CB2 receptors, 2-(4-chlorophenoxy)-N-(2,6-diethylphenyl)-2-methylpropanamide may reduce inflammation and modulate immune function, leading to its potential therapeutic effects.
Biochemical and Physiological Effects:
2-(4-chlorophenoxy)-N-(2,6-diethylphenyl)-2-methylpropanamide has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to reduce pain and inflammation in animal models of arthritis and neuropathic pain, and to improve motor function in animal models of Parkinson's disease. Additionally, it has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-(4-chlorophenoxy)-N-(2,6-diethylphenyl)-2-methylpropanamide as a research tool is its selectivity for the CB2 receptor, which allows for more specific targeting of immune cells and inflammation. However, one limitation of 2-(4-chlorophenoxy)-N-(2,6-diethylphenyl)-2-methylpropanamide is its relatively short half-life, which may make it less suitable for long-term studies.
Orientations Futures
There are a number of potential future directions for research on 2-(4-chlorophenoxy)-N-(2,6-diethylphenyl)-2-methylpropanamide. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's, where it may have neuroprotective effects. Additionally, it may be useful in the treatment of chronic pain and inflammation, as well as in the development of new immunomodulatory therapies. Further studies are needed to fully explore the potential therapeutic applications of 2-(4-chlorophenoxy)-N-(2,6-diethylphenyl)-2-methylpropanamide.
Méthodes De Synthèse
The synthesis of 2-(4-chlorophenoxy)-N-(2,6-diethylphenyl)-2-methylpropanamide involves a multistep process that begins with the reaction of 2,6-diethylphenol with 4-chlorobenzyl chloride to produce 2,6-diethylphenyl 4-chlorobenzoate. This intermediate is then reacted with 2-bromo-2-methylpropanenitrile to produce 2-(4-chlorophenoxy)-N-(2,6-diethylphenyl)-2-methylpropanamide.
Applications De Recherche Scientifique
2-(4-chlorophenoxy)-N-(2,6-diethylphenyl)-2-methylpropanamide has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, and neuroprotective effects in animal models, suggesting that it may be useful in the treatment of conditions such as chronic pain, inflammation, and neurodegenerative diseases.
Propriétés
IUPAC Name |
2-(4-chlorophenoxy)-N-(2,6-diethylphenyl)-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClNO2/c1-5-14-8-7-9-15(6-2)18(14)22-19(23)20(3,4)24-17-12-10-16(21)11-13-17/h7-13H,5-6H2,1-4H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQZFLXMZBJAEKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)C(C)(C)OC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-N-(2,6-diethylphenyl)-2-methylpropanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]malononitrile](/img/structure/B5739556.png)

![N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5739566.png)
![4-{2-[(2-furylmethyl)amino]-1,3-thiazol-4-yl}-1,3-benzenediol](/img/structure/B5739574.png)
![ethyl 4-({[(4-methoxybenzyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5739577.png)
![N'-{[2-(4-nitrophenyl)propanoyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5739584.png)

![3-methyl-4-nitro-N-[2-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5739589.png)
![N-(4-methoxybenzyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5739603.png)


![N-(2-methoxyphenyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B5739616.png)

![4-tert-butyl-N-[4-(dimethylamino)-1-naphthyl]benzamide](/img/structure/B5739645.png)